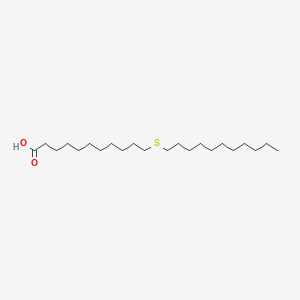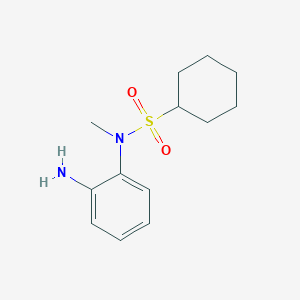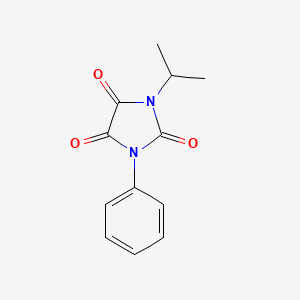![molecular formula C28H29PSi B14328980 Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 99328-15-1](/img/structure/B14328980.png)
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenyl group and a phenyl(trimethylsilyl)methylidene group. This compound is notable for its unique structural features and its applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenyl(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl(trimethylsilyl)methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Applications De Recherche Scientifique
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound with a similar structure but lacking the phenyl(trimethylsilyl)methylidene group.
Triphenylmethane: Another related compound with a similar aromatic structure.
Terphenyls: Compounds with a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is unique due to the presence of the phenyl(trimethylsilyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.
Propriétés
Numéro CAS |
99328-15-1 |
|---|---|
Formule moléculaire |
C28H29PSi |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
triphenyl-[phenyl(trimethylsilyl)methylidene]-λ5-phosphane |
InChI |
InChI=1S/C28H29PSi/c1-30(2,3)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h4-23H,1-3H3 |
Clé InChI |
URURUEKOBZCYDU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)




![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


